![molecular formula C7H8N2O B12568595 7H-Oxazolo[3,2-A]pyridin-7-amine CAS No. 201532-36-7](/img/structure/B12568595.png)
7H-Oxazolo[3,2-A]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Oxazolo[3,2-A]pyridin-7-amine: is a heterocyclic compound with the molecular formula C7H8N2O It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Oxazolo[3,2-A]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of boronic acids with halogenated precursors in the presence of a palladium catalyst. For instance, using 1.2 equivalents of boronic acid, 10 mol% of PdCl2(PPh3)2, and 2 equivalents of Na2CO3 in a 1,4-dioxane/water mixture at 80°C for 1 hour can yield the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7H-Oxazolo[3,2-A]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolo[3,2-A]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the oxazole or pyridine rings.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being investigated for their pharmacological activities, including their potential as therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7H-Oxazolo[3,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
7H-Oxazolo[3,2-A]pyridin-7-amine is unique due to its fused ring structure, which combines the properties of both oxazole and pyridine. This fusion enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
201532-36-7 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
7H-[1,3]oxazolo[3,2-a]pyridin-7-amine |
InChI |
InChI=1S/C7H8N2O/c8-6-1-2-9-3-4-10-7(9)5-6/h1-6H,8H2 |
Clé InChI |
JEWMRZCQQXBWEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=COC2=CC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

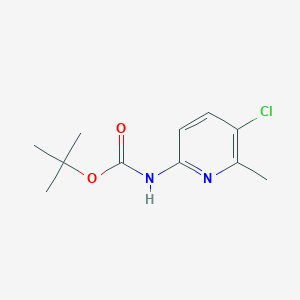
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
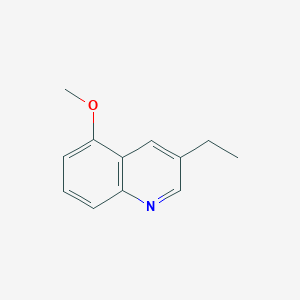
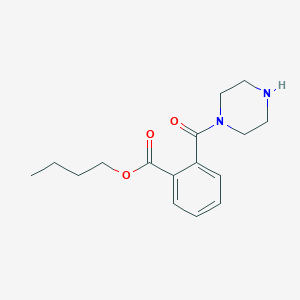
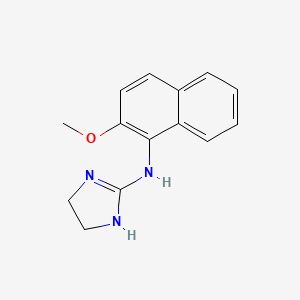
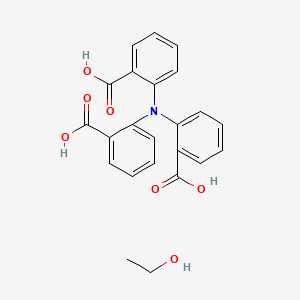
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
